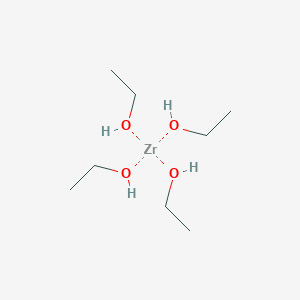

Zirconium(IV) ethoxide

Vue d'ensemble

Description

Zirconium(IV) ethoxide is a compound that can be synthesized through various chemical methods, including electrochemical reactions. It is a zirconium-based reagent that finds applications in different fields of chemistry, particularly in organic synthesis and materials science. The compound is characterized by its reactivity and the ability to form complexes with various ligands.

Synthesis Analysis

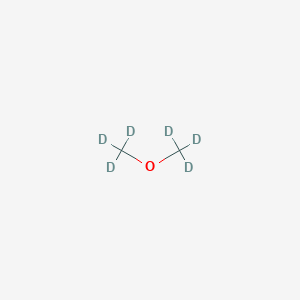

The electrochemical synthesis of Zirconium(IV) ethoxide involves the direct reaction of anhydrous ethanol with a sacrificial zirconium anode in the presence of tetraethylammonium chlorides (Et4NCl) as a conductive agent. This method has been shown to have high current efficiency and yields a significant amount of product compared to conventional chemical methods .

Molecular Structure Analysis

Zirconium(IV) complexes, such as those with chelating oxygen-containing cyclopentadienyl ligands, have been synthesized and their structures analyzed through crystallography. For example, the coordination O→Zr bond in certain complexes has been observed both in the crystalline state and in solutions, indicating the versatility of zirconium(IV) in forming stable complexes .

Chemical Reactions Analysis

Zirconium(IV) chloride, a closely related compound, is extensively used in organic synthesis as a Lewis acid. It catalyzes various reactions including carbon-carbon bond formation, protection and deprotection chemistry, and reduction reactions . Although not directly about zirconium(IV) ethoxide, this highlights the reactivity of zirconium(IV) species in facilitating a wide range of chemical transformations.

Physical and Chemical Properties Analysis

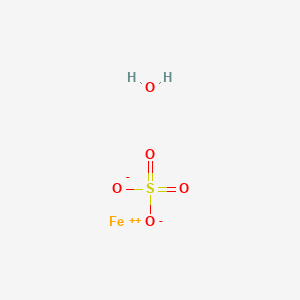

The physical and chemical properties of zirconium(IV) compounds have been studied through various techniques. For instance, zirconium(IV) carboxylates have been prepared and characterized by elementary analyses, thermogravimetry, and infrared spectral data, suggesting that these compounds likely have polymeric structures . The hydrolysis behavior of zirconium(IV) in aqueous solutions has also been studied, revealing the formation of stable tetrameric hydrolysis products .

Applications De Recherche Scientifique

Electrochemical Synthesis : Zirconium(IV) ethoxide can be synthesized via electrochemical methods, offering advantages like high current efficiency and abundant product compared to conventional chemical methods. The electrochemical behavior of Zirconium in different solutions has also been studied extensively (Yang et al., 2011).

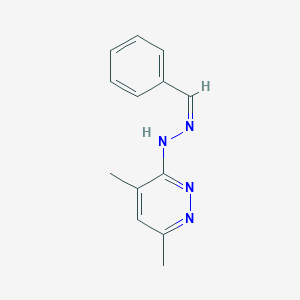

Catalysis in Organic Synthesis : Zirconium(IV) compounds, including Zirconium(IV) ethoxide, are effective catalysts for synthesizing alpha-aminophosphonates, important in various chemical processes (Bhagat & Chakraborti, 2008).

Nuclear Reactor Applications : Zirconium(IV) plays a crucial role in nuclear reactors. Its electrochemical behavior in various solutions, including molten salts and ionic liquids, is important for understanding its use in nuclear fuel and other related applications (Quaranta et al., 2018).

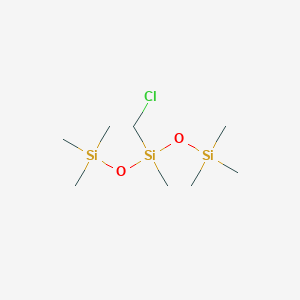

Material Synthesis : Zirconium(IV) ethoxide is used in the synthesis of various materials, including zirconium hydroxide films. These films have applications in barrier coatings and corrosion resistance (Kamada et al., 2004).

Anion Exchange Materials : Zirconium(IV) ethylene diamine, a derivative, is used to create anion exchange materials. These are important in separating various anionic species, showing the versatility of zirconium compounds in chemical separations (Qureshi et al., 1999).

Synthesis of Nanomaterials : Zirconium(IV) ethoxide is utilized in the preparation of nanomaterials, such as monodisperse tetragonal zirconia nanocrystals, which have potential applications in various high-tech fields (Joo et al., 2003).

Safety And Hazards

Orientations Futures

Zirconium(IV) ethoxide has potential applications in the development of a highly functionalized adsorbent material for the removal of persistent anionic reactive dye . The stability of zirconium, corroborated from ICP-MS and XPS data, revealed the stability of zirconium after adsorption cycles thus verified its reusability .

Propriétés

IUPAC Name |

ethanol;zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6O.Zr/c4*1-2-3;/h4*3H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARGAUQGVANXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.CCO.[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium(IV)ethoxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

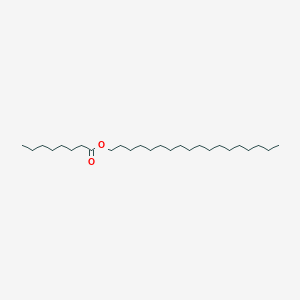

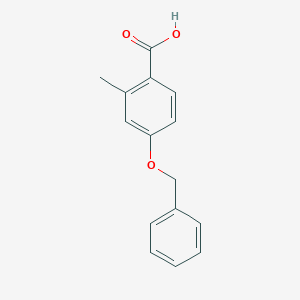

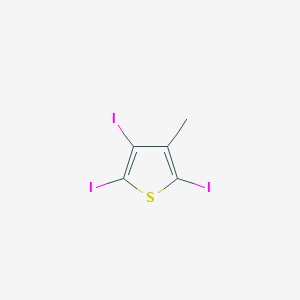

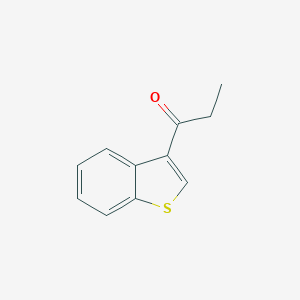

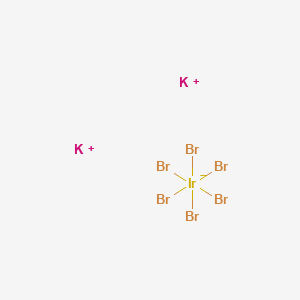

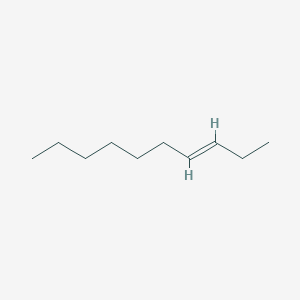

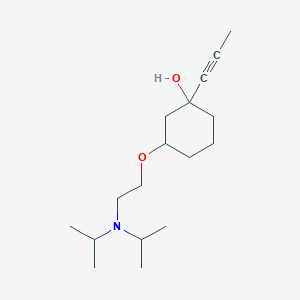

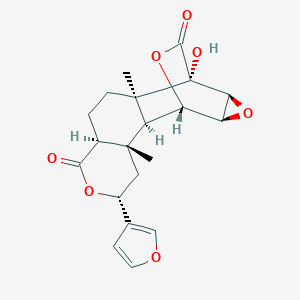

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.